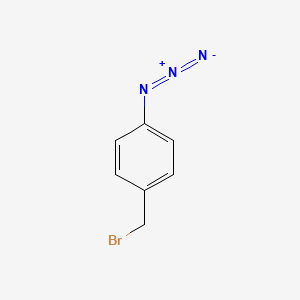

1-Azido-4-(bromomethyl)benzene

CAS No.: 74489-49-9

Cat. No.: VC2038405

Molecular Formula: C7H6BrN3

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74489-49-9 |

|---|---|

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

| IUPAC Name | 1-azido-4-(bromomethyl)benzene |

| Standard InChI | InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |

| Standard InChI Key | ZEGXJLLXAKNJOU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CBr)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=CC=C1CBr)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Characteristics

1-Azido-4-(bromomethyl)benzene is an aromatic compound characterized by its dual functional groups: an azido group (-N₃) attached to one end of a benzene ring and a bromomethyl group (-CH₂Br) at the opposite para position. This structural arrangement creates a molecule with two distinctly reactive sites that can undergo different types of chemical transformations independently.

Basic Information

The compound is identified by several key parameters that define its chemical identity:

| Property | Value |

|---|---|

| CAS Number | 74489-49-9 |

| Molecular Formula | C₇H₆BrN₃ |

| Molecular Weight | 212.047 g/mol |

| IUPAC Name | 1-azido-4-(bromomethyl)benzene |

| InChI | InChI=1S/C7H6BrN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |

| InChIKey | ZEGXJLLXAKNJOU-UHFFFAOYSA-N |

| LogP | 2.976 |

| Polar Surface Area | 49.75 Ų |

These parameters provide essential information for identifying and characterizing the compound in scientific research and chemical databases .

Structural Features

The structure of 1-Azido-4-(bromomethyl)benzene exhibits several important features that contribute to its chemical behavior:

-

The azido group (-N₃) consists of three linearly arranged nitrogen atoms with a formal negative charge on the terminal nitrogen and a positive charge on the nitrogen attached to the benzene ring. This resonance-stabilized structure contributes to the group's reactivity in cycloaddition reactions.

-

The bromomethyl group (-CH₂Br) contains a benzylic carbon attached to a bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. The benzylic position enhances the reactivity of this group compared to typical alkyl bromides.

-

The para arrangement of these functional groups provides spatial separation that allows them to react independently, making the compound valuable for orthogonal chemistry applications .

Synthesis Methods

Several synthetic routes have been developed to prepare 1-Azido-4-(bromomethyl)benzene, with the most common approaches involving either:

-

Bromination of 4-methylaniline derivatives followed by diazotization and azidation, or

-

Azidation of 4-(bromomethyl)benzene derivatives.

From 1-azido-4-methylbenzene

One well-established method involves the bromination of 1-azido-4-methylbenzene (also known as 4-azidotoluene). This approach begins with a compound that already contains the azido group on the aromatic ring:

-

1-Azido-4-methylbenzene (12) is dissolved in an appropriate solvent such as benzene.

-

A bromination reagent (typically N-bromosuccinimide or bromine) is added.

-

The reaction proceeds via radical bromination of the benzylic methyl group.

-

The resulting compound is 1-Azido-4-(bromomethyl)benzene (13) .

This synthetic route is advantageous because it maintains the integrity of the azido group while transforming the methyl substituent into the desired bromomethyl group.

Alternative Synthetic Routes

An alternative approach involves preparing 4-methylbenzyl azide first and then converting it to the target compound:

"1-Azido-4-methylbenzene (12) can be prepared by treating 4-methylaniline with sodium nitrite under acidic conditions to form a diazonium salt, followed by reaction with sodium azide. The resulting 1-azido-4-methylbenzene (7.14 g, 53.7 mmol) is then subjected to bromination in benzene to yield 1-Azido-4-(bromomethyl)benzene (13)" .

Another method described in the literature involves a general procedure for azide synthesis that can be adapted for this compound:

"Upon complete addition of the sodium azide solution, the reaction mixture was stirred for an additional 1h at 0°C, followed by stirring at room temperature for another 3 h. The reaction mixture was then extracted with CH₂Cl₂, dried over anhydrous Na₂SO₄, filtered and concentrated under reduced pressure. The crude azido derivative was further purified by flash column chromatography" .

Applications in Chemical Research and Bioconjugation

1-Azido-4-(bromomethyl)benzene has found numerous applications in research settings due to its bifunctional nature and selective reactivity patterns.

Click Chemistry Applications

The azido group of 1-Azido-4-(bromomethyl)benzene participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a premier example of click chemistry. This reaction forms 1,2,3-triazole rings with terminal alkynes under mild conditions with high regioselectivity, producing exclusively 1,4-disubstituted triazoles.

Recent research has explored photocatalytic variants of this reaction as described in a study on "highly regioselective and sustainable solar click reaction":

"In a cuvette, photocatalyst (5 mg) and alkenyl derivative (1 mmol) were stirred at room temperature for 5 mins followed by addition of azido derivative (1 mmol) and NaCl (4M, 250μl). The reaction mixture was then irradiated with vigorous stirring until completion of reaction" .

This approach represents an environmentally friendly method for conducting click reactions with azides like 1-Azido-4-(bromomethyl)benzene, potentially reducing the need for metal catalysts and harsh reaction conditions.

Synthesis of Heterocycles

1-Azido-4-(bromomethyl)benzene serves as a valuable building block in the synthesis of heterocyclic compounds, which are important in pharmaceutical research and materials science. The azido group can participate in cycloaddition reactions to form nitrogen-containing heterocycles:

"Syntheses of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)isoindoline-1,3-dione derivatives were involved in three steps... subsequently treated with various azides via 1,3-dipolar cycloaddition (click reaction) during treatment with 10 mol% of sodium ascorbate and 10 mol% of copper sulfate. Consequently, the reaction afforded 1,2,3-triazolyisoindoline-1,3-dione derivatives in excellent 70% to 81% yield" .

Protein Labeling and Modification

The bifunctional nature of 1-Azido-4-(bromomethyl)benzene makes it particularly valuable for protein labeling and modification. The bromomethyl group can react with nucleophilic amino acid residues (such as cysteine thiols) while the azido group remains available for subsequent click chemistry with alkyne-functionalized probes.

This two-step approach enables:

-

Attachment of fluorophores for protein visualization

-

Addition of affinity tags for protein purification

-

Creation of protein-polymer conjugates

-

Site-specific modification of proteins for structure-function studies

Cross-linking Applications

1-Azido-4-(bromomethyl)benzene functions effectively as a heterobifunctional cross-linking reagent due to its two orthogonally reactive groups. This property makes it valuable for:

-

Studying protein-protein interactions by creating covalent linkages between interacting proteins

-

Connecting biomolecules to surfaces or nanoparticles

-

Creating complex molecular architectures through sequential coupling reactions

-

Developing bioconjugates with controlled spatial arrangements

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Azido-4-(bromomethyl)benzene, it is valuable to compare it with structurally related compounds.

Comparison with 1-Azido-4-bromobenzene

1-Azido-4-bromobenzene (CAS: 2101-88-4) is a related compound that differs in having a direct bromine substituent on the aromatic ring rather than a bromomethyl group:

| Property | 1-Azido-4-(bromomethyl)benzene | 1-Azido-4-bromobenzene |

|---|---|---|

| Molecular Formula | C₇H₆BrN₃ | C₆H₄BrN₃ |

| Molecular Weight | 212.047 g/mol | 198.020 g/mol |

| Structure | Azido and bromomethyl groups | Azido and direct bromine |

| Reactivity | Highly reactive bromomethyl group | Less reactive aryl bromide |

| Applications | Bioconjugation, click chemistry | Primarily for synthetic intermediates |

The key difference is that 1-Azido-4-(bromomethyl)benzene contains a more reactive benzylic bromine that readily participates in SN2 reactions, while 1-Azido-4-bromobenzene features an aryl bromide that typically requires metal catalysis for substitution reactions .

Comparison with 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS: 180293-27-0) is a fluorinated analog that contains four additional fluorine atoms on the aromatic ring:

"1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is unique by increasing its electron-withdrawing capacity, thereby enhancing its reactivity in certain chemical reactions... 1-Azido-4-(bromomethyl)benzene lacks the fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions" .

Current Research Trends and Future Directions

Research involving 1-Azido-4-(bromomethyl)benzene continues to evolve, with several emerging areas of interest:

Sustainable Click Chemistry

Recent developments in click chemistry focus on more sustainable approaches, including photocatalytic methods that reduce or eliminate the need for metal catalysts:

"Post-synthetic modified triazole organic polymer as recyclable photocatalyst for regioselective azide-alkyne cycloaddition reaction... The reaction mixture was then irradiated with vigorous stirring until completion of reaction" .

These approaches align with green chemistry principles and may expand the applications of azide-containing compounds like 1-Azido-4-(bromomethyl)benzene in pharmaceutical synthesis and materials science.

Heterocycle Synthesis

The role of azides in synthesizing diverse heterocyclic structures continues to be explored:

"This is considered a recent review that focuses on selected interesting examples of various heterocycles from the mechanistic aspects of organic azides" .

As heterocyclic compounds remain central to drug discovery efforts, the utility of 1-Azido-4-(bromomethyl)benzene in creating novel heterocyclic scaffolds represents an important area for future research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume